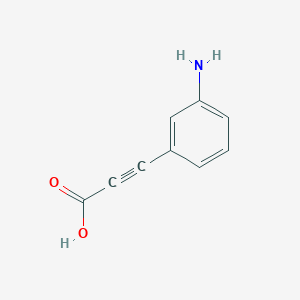

3-(3-Aminophenyl)prop-2-ynoic acid

Beschreibung

3-(3-Aminophenyl)prop-2-ynoic acid is a substituted propynoic acid derivative characterized by a triple bond (C≡C) at the α,β-position of the carboxylic acid group and a meta-aminophenyl substituent. Its molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol.

Eigenschaften

Molekularformel |

C9H7NO2 |

|---|---|

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

3-(3-aminophenyl)prop-2-ynoic acid |

InChI |

InChI=1S/C9H7NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,10H2,(H,11,12) |

InChI-Schlüssel |

RLQIIEYLVPXJJX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)N)C#CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)prop-2-ynoic acid can be achieved through various synthetic routes. One common method involves the coupling of 3-aminophenylacetylene with propiolic acid under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for 3-(3-Aminophenyl)prop-2-ynoic acid are not widely documented, the compound can be synthesized on a larger scale using similar coupling reactions as described above. The choice of catalysts, bases, and solvents can be optimized to improve yield and purity for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Aminophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkanes or alkenes. Substitution reactions can lead to halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-Aminophenyl)prop-2-ynoic acid has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Aminophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the propynoic acid moiety can participate in covalent bonding. These interactions can modulate enzyme activity, protein function, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Backbone Variations: The target compound’s propynoic acid backbone (C≡C-COOH) contrasts with acrylic acid derivatives (C=C-COOH, e.g., ) and propanoic acid analogs (single bond, e.g., ).

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 3-aminophenyl group in the target compound donates electrons via resonance, while analogs like 3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid () feature electron-withdrawing ester groups, altering electronic properties and reactivity. Heterocyclic Modifications: Compounds such as 3-amino-3-(5-(2-trifluoromethylphenyl)furan-2-yl)propanoic acid () incorporate aromatic heterocycles (furan), which may enhance binding in biological systems but reduce solubility.

Functional Group Replacements: Replacing the carboxylic acid with an amide (e.g., N-(3-aminophenyl)butanamide, ) eliminates acidity, affecting hydrogen-bonding capacity and bioavailability. Esterification: Ethyl 3-(3-aminophenyl)acrylate () introduces an ethyl ester, which could serve as a prodrug form, improving membrane permeability.

Acidity and Solubility

- The propynoic acid group in the target compound is expected to have a lower pKa (~1–2) compared to propanoic (pKa ~4.8) or acrylic acids (pKa ~4.3) due to the electron-withdrawing triple bond, enhancing solubility in aqueous basic conditions.

Biologische Aktivität

3-(3-Aminophenyl)prop-2-ynoic acid, also known as a derivative of phenylpropynoic acid, has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes an amino group and a propyne moiety, contributing to its reactivity and interaction with biological systems.

- Molecular Formula : C10H9NO2

- Molecular Weight : 175.19 g/mol

- CAS Number : 2639411-76-8

- IUPAC Name : 3-(3-Aminophenyl)prop-2-ynoic acid

The biological activity of 3-(3-Aminophenyl)prop-2-ynoic acid is primarily attributed to its interactions with various molecular targets within cells. These interactions can modulate enzymatic activity and influence signaling pathways, leading to potential therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are involved in cancer progression and inflammation.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular responses related to growth and apoptosis.

Anticancer Properties

Research indicates that 3-(3-Aminophenyl)prop-2-ynoic acid exhibits significant anticancer activity. A study demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways, which are crucial for programmed cell death.

Anti-inflammatory Effects

Another area of investigation has focused on the anti-inflammatory properties of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the effect of 3-(3-Aminophenyl)prop-2-ynoic acid on human breast cancer cells (MCF-7).

- Findings : The compound significantly reduced cell viability and increased apoptosis markers after 24 hours of treatment.

- : This suggests that the compound may serve as a lead compound for developing new anticancer therapies.

-

Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated macrophages.

- Results : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6.

- : Indicates potential therapeutic applications in inflammatory conditions.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.